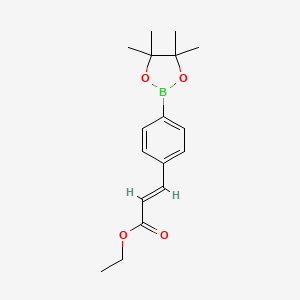

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Übersicht

Beschreibung

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C17H23BO4 and its molecular weight is 302.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS No. 1009307-13-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : CHBO

- Molecular Weight : 226.08 g/mol

- CAS Number : 1009307-13-4

- Purity : Typically ≥ 97%

Synthesis

The synthesis of this compound can be achieved through various methods involving boronic acid derivatives and acrylate chemistry. The presence of the dioxaborolane moiety is significant for its biological activity and reactivity in further chemical transformations.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Inhibition of Cancer Cell Proliferation : Various derivatives of compounds containing dioxaborolane structures have shown significant antiproliferative effects against multiple cancer cell lines. In particular, studies have demonstrated that compounds similar to this compound exhibit IC values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia) .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis. For example, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death .

Selectivity and Efficacy

The selectivity of this compound against specific cell types has been noted in studies comparing its efficacy to standard chemotherapeutics like Combretastatin-A4 (CA-4). The compound demonstrated a higher selectivity index against human aortic arterial endothelial cells compared to CA-4 .

Study 1: Antiproliferative Activity

In a recent study assessing various derivatives of dioxaborolane-based compounds:

- Objective : To evaluate the antiproliferative activity on a range of human cancer cell lines.

- Results : The compound exhibited a GI value < 0.01 µM across several tested lines.

| Compound | Cell Line | GI Value (µM) |

|---|---|---|

| CA-4 | A549 | 1.0 |

| Test Compound | A549 | <0.01 |

Study 2: Apoptotic Pathway Activation

Another study focused on the apoptotic effects:

- Objective : To analyze the activation of caspase pathways in treated cells.

- Results : Cells treated with this compound showed a significant increase in caspase activity compared to untreated controls.

| Treatment Concentration (nM) | Caspase Activation (Fold Increase) |

|---|---|

| 50 | 1.5 |

| 100 | 3.0 |

Wissenschaftliche Forschungsanwendungen

The compound features a boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is primarily utilized as a reagent in organic synthesis. It serves as a versatile building block for the synthesis of complex molecules through:

- Cross-Coupling Reactions : The boronate ester can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the pharmaceutical industry for synthesizing drug candidates.

- Acrylate Polymerization : The acrylate functional group allows for polymerization processes that can be exploited in creating advanced materials such as coatings and adhesives.

Medicinal Chemistry

The compound's structure provides a scaffold for the development of new pharmaceuticals. Its applications include:

- Drug Development : It can be modified to create derivatives that exhibit biological activity against various targets. For instance, studies have indicated that derivatives of boron-containing compounds can have anti-cancer properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in the synthesis of biaryl compounds through Suzuki coupling. The reaction conditions were optimized to yield high purity products with excellent yields.

Case Study 2: Development of Anti-Cancer Agents

Research published in a peer-reviewed journal highlighted the modification of this compound to produce derivatives with enhanced cytotoxicity against cancer cell lines. The study involved evaluating the structure-activity relationship (SAR) to identify promising candidates for further development.

Eigenschaften

IUPAC Name |

ethyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKSYIAYDHAHJQ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.